![molecular formula C13H9ClN2O B13872626 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a fused furo[3,2-b]pyridine ring system with a chlorine atom at the 7-position and an aniline group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the furo[3,2-b]pyridine core, followed by chlorination at the 7-position and subsequent amination to introduce the aniline group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,2-b]pyridine oxides, while substitution reactions can introduce various functional groups at the 7-position.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Research indicates its potential as an anticancer agent due to its ability to disrupt key cellular signaling pathways.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting that it disrupts key cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)aniline: This compound is similar in structure but lacks the fused furo ring and chlorine atom.
Furo[2,3-b]pyridine derivatives: These compounds share the furo[3,2-b]pyridine core but differ in the substituents attached to the ring system.
Uniqueness
2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the aniline group at specific positions enhances its reactivity and potential as a pharmacological agent.
Eigenschaften
Molekularformel |
C13H9ClN2O |
|---|---|
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-6-16-11-7-12(17-13(9)11)8-3-1-2-4-10(8)15/h1-7H,15H2 |
InChI-Schlüssel |
QPJHCPNEXZJEOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC3=NC=CC(=C3O2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


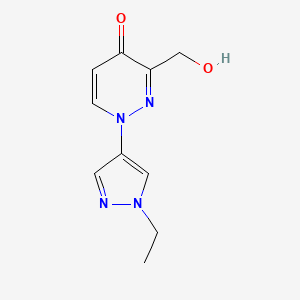
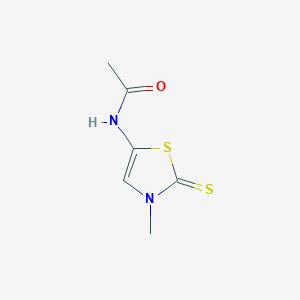
![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
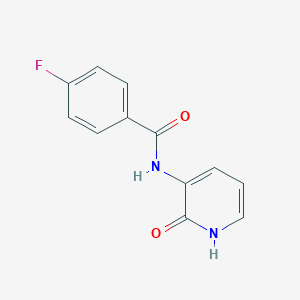
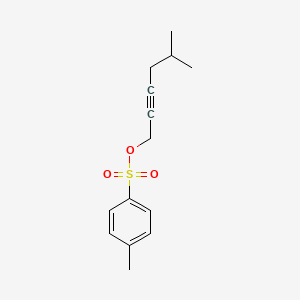

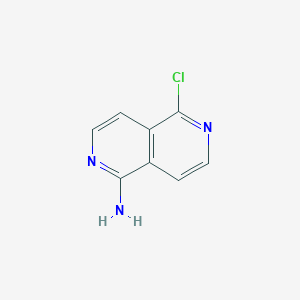
![N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B13872587.png)
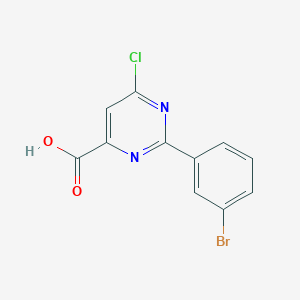



![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)

